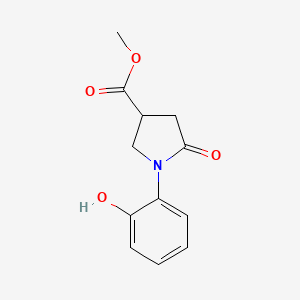![molecular formula C27H28N2O6 B2989658 methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-23-7](/img/structure/B2989658.png)
methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and require a deep understanding of organic chemistry. It’s important to note that the synthesis process can vary greatly depending on the specific conditions and reagents used .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and varied, depending on the conditions and other reactants present. It’s important to note that predicting the outcomes of chemical reactions can be complex and often requires experimental data .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : This compound is synthesized using a one-pot multicomponent protocol, involving reactions with methyl thioglycolate and other reactants in the presence of sodium methoxide, yielding excellent yields. The structure of the compound is confirmed using X-ray diffraction and spectroscopic studies (Sahu et al., 2015).
Potential for Hypertensive Activity : The synthesis process of compounds related to methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, and their derivatives, indicate their potential application in the treatment of hypertension (Kumar & Mashelker, 2007).
Crystal Structures and Supramolecular Aggregation : Research on the crystal structures and supramolecular aggregation of related compounds provides valuable insights into their potential applications in material science and pharmaceuticals (Kranjc et al., 2012).
Tautomerism and Stability in Solution : Studies on tautomerism and the stability of similar heterocyclic compounds in solution contribute to the understanding of their behavior in different environments, which is crucial for their application in various scientific fields (Gubaidullin et al., 2014).
Antimicrobial Activity : Some related compounds have been evaluated for their antimicrobial activity, showing promise in this area (Ghashang et al., 2013).
Catalysis in Organic Synthesis : The compound and its derivatives are used as catalysts or intermediates in organic synthesis, demonstrating their utility in constructing complex molecules (Zhu et al., 2003).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules and produces an effect. This is often studied in the context of biological systems, such as how a drug interacts with the body. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of this compound’s mechanism of action .
Safety and Hazards
Orientations Futures
The future directions for research and development involving this compound could be numerous and varied, depending on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of potential uses .
Propriétés
IUPAC Name |
methyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-16-14-21-23(22(18-8-6-5-7-9-18)24(25(28)35-21)27(31)34-4)26(30)29(16)13-12-17-10-11-19(32-2)20(15-17)33-3/h5-11,14-15,22H,12-13,28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQNLKQUCXWKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)


![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)
![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)



![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2989589.png)
![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2989590.png)
![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)


